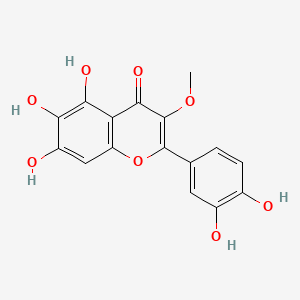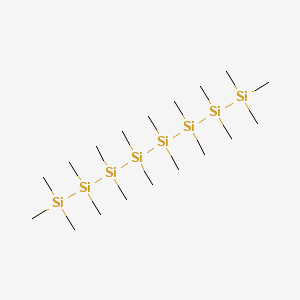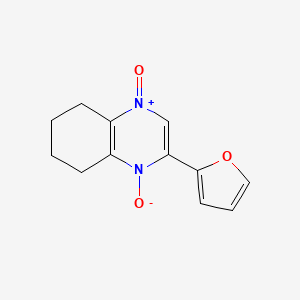
Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide is a heterocyclic compound that contains both a quinoxaline and a furan ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,4-dioxide functionality in the quinoxaline ring is particularly noteworthy, as it can impart unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 2-furanyl-substituted diamine with a suitable diketone or diacid. The reaction is usually carried out in the presence of an oxidizing agent to introduce the 1,4-dioxide functionality.
For example, the reaction of 2-furanyl-1,2-diamine with 1,2-diketone in the presence of hydrogen peroxide can yield the desired quinoxaline 1,4-dioxide derivative. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents may be optimized to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 1,4-dioxide functionality to other forms, such as quinoxaline dihydroxy derivatives.
Substitution: The furan and quinoxaline rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like halogens, while nucleophilic substitution may involve reagents like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline 1,4-dioxides with additional oxygen functionalities, while reduction can produce dihydroxy derivatives. Substitution reactions can introduce various functional groups into the furan or quinoxaline rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways.
Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as carbonic anhydrases, by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species under certain conditions can contribute to its cytotoxicity against cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline 1,4-dioxide: A simpler analog without the furan ring.
2-Furylquinoxaline: A related compound with a furan ring but without the 1,4-dioxide functionality.
Quinoxaline derivatives: Various derivatives with different substituents on the quinoxaline ring.
Uniqueness
Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide is unique due to the presence of both the furan ring and the 1,4-dioxide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its significance compared to similar compounds.
Propriétés
Numéro CAS |
88820-03-5 |
|---|---|
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
3-(furan-2-yl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C12H12N2O3/c15-13-8-11(12-6-3-7-17-12)14(16)10-5-2-1-4-9(10)13/h3,6-8H,1-2,4-5H2 |
Clé InChI |
FVTKSARMWPCFLB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC=CO3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


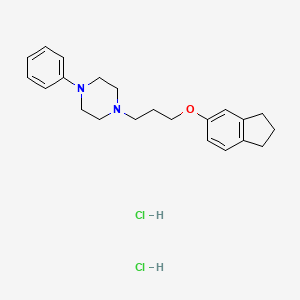

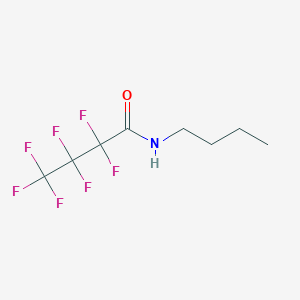
![4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine](/img/structure/B14157450.png)
![1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea](/img/structure/B14157452.png)

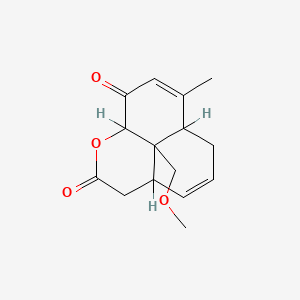
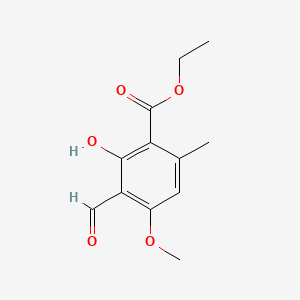
![2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14157474.png)
![1-[5-(3-Methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B14157480.png)
![2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14157481.png)
![Tetrahydro-N-[(4-methoxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine](/img/structure/B14157482.png)
